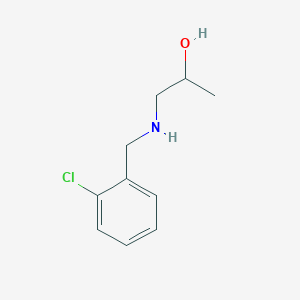

2-(2-Chlorobenzyl)amino-1-methylethanol

Descripción

2-(2-Chlorobenzyl)amino-1-methylethanol is a substituted ethanolamine derivative featuring a 2-chlorobenzyl group attached to the amino moiety and a methyl group on the ethanol backbone. The 2-chlorobenzyl group is a common pharmacophore in bioactive molecules, often influencing receptor binding and metabolic stability . The ethanolamine backbone may contribute to solubility in polar solvents, a property critical for drug formulation .

Propiedades

Fórmula molecular |

C10H14ClNO |

|---|---|

Peso molecular |

199.68 g/mol |

Nombre IUPAC |

1-[(2-chlorophenyl)methylamino]propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-8(13)6-12-7-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 |

Clave InChI |

XNTCJVGYFWBECT-UHFFFAOYSA-N |

SMILES canónico |

CC(CNCC1=CC=CC=C1Cl)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chlorobenzyl)amino-1-methylethanol with three related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Key Properties of 2-(2-Chlorobenzyl)amino-1-methylethanol and Analogues

Structural and Functional Insights:

2-Chlorobenzyl Bromide (CAS 205.47): Shares the 2-chlorobenzyl group with the target compound but replaces the aminoethanol moiety with a bromide. This enhances electrophilicity, making it a reactive alkylating agent . In contrast, the aminoethanol group in the target compound likely reduces reactivity but improves solubility.

Methylclonazepam (CAS 2899-74-7) :

- While structurally distinct (benzodiazepine core), its 2-chlorophenyl group parallels the 2-chlorobenzyl group in the target compound. The chloro-substituent in both compounds may confer similar steric and electronic effects, influencing binding to biological targets. Methylclonazepam’s high purity (>99%) suggests that chloro-substituted aromatics can be synthesized with minimal impurities under optimized conditions .

2-Aminobenzamide Derivatives: These compounds lack the ethanolamine backbone but share an aromatic amine group. They are utilized in glycosylation studies and glycan analysis via HPLC, highlighting the versatility of amino-aromatic structures in analytical chemistry . The target compound’s aminoethanol group may offer advantages in aqueous solubility compared to these derivatives.

Physicochemical and Application Differences:

- Reactivity: 2-Chlorobenzyl bromide is highly reactive due to its bromide leaving group, whereas the target compound’s aminoethanol group likely stabilizes the molecule, favoring applications requiring prolonged stability.

- Bioactivity: Methylclonazepam’s benzodiazepine core targets CNS receptors, whereas the target compound’s ethanolamine structure may align with adrenergic or histaminergic pathways.

- Analytical Utility: 2-Aminobenzamides are used in glycan mapping via GlycoBase tools, whereas the target compound’s applications remain speculative without direct evidence .

Research Findings and Limitations

- Data Gaps: No direct studies on 2-(2-Chlorobenzyl)amino-1-methylethanol were found in the evidence, necessitating extrapolation from structural analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.